2,6-di-tert-butyl-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenol
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Overview
Description
2,6-DI-TERT-BUTYL-4-[(1E)-2-(8-METHOXYQUINOLIN-2-YL)ETHENYL]PHENOL is an organic compound known for its unique chemical structure and properties It is a derivative of phenol, characterized by the presence of tert-butyl groups and a methoxyquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[(1E)-2-(8-METHOXYQUINOLIN-2-YL)ETHENYL]PHENOL typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-di-tert-butylphenol and 8-methoxyquinoline.
Formation of the Ethenyl Linkage: The key step involves the formation of the ethenyl linkage between the phenol and quinoline moieties. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple the two components under specific conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the Heck reaction to produce larger quantities of the compound.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Automated Purification: Utilizing automated systems for purification to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-[(1E)-2-(8-METHOXYQUINOLIN-2-YL)ETHENYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-[(1E)-2-(8-METHOXYQUINOLIN-2-YL)ETHENYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an additive in materials science for enhancing the stability and performance of polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-DI-TERT-BUTYL-4-[(1E)-2-(8-METHOXYQUINOLIN-2-YL)ETHENYL]PHENOL involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A simpler derivative with antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as an antioxidant in food and industrial applications.
2,6-Di-tert-butyl-4-mercaptophenol: Known for its use as an antioxidant and stabilizer in polymers.
Uniqueness
2,6-DI-TERT-BUTYL-4-[(1E)-2-(8-METHOXYQUINOLIN-2-YL)ETHENYL]PHENOL stands out due to its unique combination of tert-butyl groups and a methoxyquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H31NO2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C26H31NO2/c1-25(2,3)20-15-17(16-21(24(20)28)26(4,5)6)11-13-19-14-12-18-9-8-10-22(29-7)23(18)27-19/h8-16,28H,1-7H3/b13-11+ |
InChI Key |
XMMMHIGRYBJNRE-ACCUITESSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Origin of Product |
United States |
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